molecular formula C19H17BrN4O3 B2961340 (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-58-1

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2961340
CAS No.: 1284268-58-1
M. Wt: 429.274
InChI Key: PRNCJHKCLFCMEL-SRZZPIQSSA-N
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Description

The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-3-carbohydrazide family, characterized by an imine (C=N) bond in the E-configuration. Its structure comprises:

  • 5-Bromo-2-hydroxybenzylidene moiety: A substituted aromatic ring with Br and OH groups at positions 5 and 2, respectively.
  • 3-Ethoxyphenyl group: Attached to the pyrazole ring at position 3, contributing electron-donating effects.
  • Hydrazide linker: Connects the pyrazole and benzylidene groups, enabling hydrogen bonding and conformational flexibility.

This compound is synthesized via Schiff base condensation between 5-bromo-2-hydroxybenzaldehyde and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in methanol, followed by slow evaporation to yield crystals suitable for X-ray diffraction .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-2-27-15-5-3-4-12(9-15)16-10-17(23-22-16)19(26)24-21-11-13-8-14(20)6-7-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCJHKCLFCMEL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21BrN4O4
  • Molar Mass : 473.32 g/mol
  • CAS Number : 1285535-66-1

Synthesis

The synthesis of this compound involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction typically requires specific conditions such as temperature control and the presence of catalysts to promote the formation of the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

The compound exhibits cytotoxic effects on various cancer cell lines, particularly A549 lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for halting tumor growth.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of several pyrazole derivatives on A549 cells using an MTT assay. The results indicated that compounds similar to this compound significantly reduced cell viability compared to control treatments, suggesting a strong anticancer effect .
  • Comparative Analysis :
    • When compared to standard chemotherapeutic agents like cisplatin, the pyrazole derivative showed comparable or superior efficacy in reducing A549 cell viability while exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Resistance Profiles :
    • In a study screening for antimicrobial efficacy against resistant strains such as Staphylococcus aureus, the compound exhibited potent activity, outperforming many conventional antibiotics .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for this compound were determined against various bacterial strains, showing promising results that warrant further investigation into its clinical applications .

Summary of Biological Activities

Activity TypeModel/System UsedObservations
AnticancerA549 lung adenocarcinoma cellsSignificant reduction in cell viability
AntimicrobialMultidrug-resistant S. aureusPotent activity against resistant strains

Comparison with Similar Compounds

Structural Variations in Substituted Benzylidene Groups

Methoxy vs. Ethoxy Substituents
  • Methoxy analog: describes (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, where the ethoxy group is replaced by methoxy.
Halogen Modifications
  • Dichlorobenzylidene derivative : reports (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide . The dual Cl substituents increase electronegativity, affecting dipole moments and crystal packing via Cl···Cl interactions .
  • Thiophene-containing analog : replaces the phenyl ring with a 5-bromothiophen-2-yl group, introducing sulfur-mediated electronic effects and altering π-π stacking behavior .
Hydroxy vs. Methoxy Benzylidene Groups
  • describes 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide , where the hydroxy group participates in intramolecular hydrogen bonding, stabilizing the E-configuration. Methoxy groups in such systems reduce solubility in polar solvents compared to hydroxy analogs .

Key Findings :

  • Antibacterial activity correlates with halogen presence (Br, Cl) and hydrogen-bonding capacity .
  • Ethoxy/methoxy groups influence lipophilicity, affecting membrane penetration in bacterial assays .

Crystallographic and Computational Insights

Hydrogen Bonding and Crystal Packing
  • The target compound’s crystal structure (analogous to ) shows N–H···O hydrogen bonds forming 1D chains along the a-axis. The ethoxy group’s orientation minimizes steric clashes, unlike bulkier substituents .
  • In contrast, dichlorobenzylidene derivatives () exhibit Cl···Cl (3.45 Å) and C–H···O interactions, creating a 3D network .
DFT and Molecular Docking
  • HOMO-LUMO Gaps : Methoxy analogs () show lower energy gaps (4.1 eV) than dichloro derivatives (4.5 eV), indicating higher reactivity .
  • Docking Scores : Pyrazole-3-carbohydrazides with electron-withdrawing groups (e.g., Br, Cl) exhibit stronger binding to bacterial enzyme active sites (e.g., E. coli DNA gyrase) .

Spectroscopic and Solubility Profiles

Technique Target Compound (Ethoxy) Methoxy Analog () Dichloro Derivative ()
IR (C=O) 1645 cm⁻¹ 1650 cm⁻¹ 1630 cm⁻¹
¹H NMR (CH₃) δ 1.42 (t, J=7.0 Hz, OCH₂CH₃) δ 3.85 (s, OCH₃) -
Solubility Moderate (DMSO) High (DMSO) Low (DMSO)

Notes:

  • Ethoxy groups broaden NMR signals due to rotational freedom, unlike rigid methoxy groups .
  • Dichloro derivatives exhibit lower solubility due to increased hydrophobicity .

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